Nucleosidase, inosine-uridine is an enzyme that catalyzes the hydrolysis of nucleosides, specifically converting inosine and uridine into their respective nucleobases. This enzyme plays a crucial role in nucleoside metabolism, particularly in the salvage pathways of purines and pyrimidines. Nucleosidases are classified under the enzyme commission number 3.2.2.x, which denotes their function as glycosidases acting on glycosyl compounds.
Nucleosidase, inosine-uridine has been identified in various organisms, including plants and microorganisms. Notably, it has been characterized in species such as Arabidopsis thaliana, where it is involved in nucleoside degradation and metabolism. Other sources include fungi such as Penicillium multicolor, which produce nucleosidases useful for reducing purine content in foods and beverages .
Nucleosidase enzymes can be categorized based on their substrate specificity:
The synthesis of nucleosidase, inosine-uridine can be achieved through various methods, primarily involving recombinant DNA technology. The genes encoding these enzymes can be cloned from their respective sources, such as Arabidopsis thaliana or Penicillium multicolor.
The molecular structure of nucleosidase, inosine-uridine has been elucidated through crystallography studies. The enzyme typically features a conserved active site that facilitates the hydrolysis of the N-glycosidic bond in nucleosides.
Structural studies indicate that the active site contains key amino acid residues that are critical for substrate binding and catalysis. For instance, histidine residues are often implicated in the catalytic mechanism, acting as proton donors or acceptors during the hydrolysis reaction .
Nucleosidase catalyzes the following reactions:
The reaction mechanism typically involves:
The mechanism of action for nucleosidase involves several steps:
Kinetic studies have shown varying catalytic efficiencies depending on substrate specificity, with different values for Michaelis-Menten constants reflecting enzyme-substrate affinity .
Nucleosidase, inosine-uridine has several applications in scientific research and industry:
This comprehensive overview highlights the significance of nucleosidase, inosine-uridine in various biological processes and its potential applications across multiple fields.
Inosine-uridine nucleosidases (IU-NHs) catalyze the irreversible hydrolysis of the N-glycosidic bond in ribonucleosides, yielding free bases (hypoxanthine or uracil) and D-ribose. Kinetic assays using purified enzymes reveal characteristic Michaelis-Menten parameters. For Escherichia coli RihC, a model IU-NH, kinetic constants (Km) for uridine, xanthosine, and inosine are consistently ~480 μM, indicating similar binding affinities across substrates [1]. The enzyme exhibits high catalytic efficiency (kcat/Km) for these nucleosides, with inosine and uridine showing the highest turnover rates. In contrast, the purine-specific nucleosidase from Ochrobactrum anthropi displays significantly lower Km values (11.8–56.3 μM) for adenosine, inosine, and guanosine, reflecting its specialization [4]. Oligomerization state influences activity: IU-NHs like RihC function as homodimers (~70 kDa total molecular mass), while purine-specific enzymes often form tetramers (e.g., Caenorhabditis elegans NH, 154 kDa) [4] [6].
Table 1: Kinetic Parameters of Representative Nucleosidases
Enzyme Source | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Specificity Class |
---|---|---|---|---|---|
E. coli RihC [1] | Uridine | 480 ± 25 | 42 ± 3 | 8.8 × 10⁴ | IU-NH |
Inosine | 475 ± 30 | 58 ± 4 | 1.2 × 10⁵ | ||
Xanthosine | 485 ± 28 | 55 ± 3 | 1.1 × 10⁵ | ||
O. anthropi [4] | Adenosine | 11.8 ± 0.9 | 18 ± 1 | 1.5 × 10⁶ | Purine-specific |
Inosine | 56.3 ± 3.2 | 22 ± 1 | 3.9 × 10⁵ |
Interactive Filter: Sort by specificity class or Km value.
IU-NHs exhibit broad substrate tolerance but distinct preferences. E. coli RihC hydrolyzes both purine (inosine, xanthosine) and pyrimidine (uridine, cytidine) ribonucleosides with comparable efficiency, while activity toward deoxyribonucleosides or modified nucleosides (e.g., N6-methyladenosine) is negligible [1] [5]. Key structural determinants dictate specificity:
The catalytic mechanism of IU-NHs involves a conserved Ca²⁺-dependent water nucleophile attack, proceeding via a ribooxocarbenium ion transition state. Key structural features include:
Table 2: Key Catalytic Residues in Nucleoside Hydrolases
Residue (C. fasciculata IU-NH) | Role | Conservation | Functional Implication |
---|---|---|---|
Asp10 [2] | General base; activates water nucleophile; Ca²⁺ ligand. | Universal in IU/CU-NHs | Mutation abolishes activity. |
His241 [2] [8] | General acid; protonates purine N7/pyrimidine O2. | Group I NHs (His) | His241Ala reduces kcat by 10⁴-fold. |
Asn168 [2] | Stabilizes oxocarbenium transition state via O4' interaction. | Universal | Critical for transition state affinity. |
Phe167 [2] | Base stacking (purines); substrate positioning. | Variable | Modulates base specificity. |
Cys253 (C. elegans NH) [6] | Leaving group activation (Group III NHs). | Group III-specific | Unique cysteine-based mechanism; not in IU-NHs. |
Conserved motifs enable Ca²⁺ coordination and acid/base catalysis:
IU-NH activity is highly dependent on pH and temperature, reflecting protonation states of catalytic residues and structural stability:
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